molecular formula C10H12ClNOS B2631283 N-[(5-chlorothiophen-2-yl)methyl]-N-ethylprop-2-enamide CAS No. 1183775-48-5

N-[(5-chlorothiophen-2-yl)methyl]-N-ethylprop-2-enamide

Cat. No.: B2631283
CAS No.: 1183775-48-5
M. Wt: 229.72
InChI Key: JQEQPDUACJFEGN-UHFFFAOYSA-N
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Description

N-[(5-chlorothiophen-2-yl)methyl]-N-ethylprop-2-enamide is an organic compound that features a thiophene ring substituted with a chlorine atom and an amide group

Scientific Research Applications

N-[(5-chlorothiophen-2-yl)methyl]-N-ethylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.

    Biology: Investigated for its potential as a bioactive molecule, particularly in the context of enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chlorothiophen-2-yl)methyl]-N-ethylprop-2-enamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions starting from simple precursors such as butane-2,3-dione and elemental sulfur.

    Chlorination: The thiophene ring is then chlorinated using reagents like thionyl chloride or sulfuryl chloride to introduce the chlorine atom at the 5-position.

    Amidation: The chlorinated thiophene is reacted with an amine, such as ethylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are critical for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chlorothiophen-2-yl)methyl]-N-ethylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of N-[(5-chlorothiophen-2-yl)methyl]-N-ethylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-chlorothiophen-2-yl)methyl]-2-methoxyacetamide
  • 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide

Uniqueness

N-[(5-chlorothiophen-2-yl)methyl]-N-ethylprop-2-enamide is unique due to its specific substitution pattern and the presence of both a thiophene ring and an amide group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.

Properties

IUPAC Name

N-[(5-chlorothiophen-2-yl)methyl]-N-ethylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNOS/c1-3-10(13)12(4-2)7-8-5-6-9(11)14-8/h3,5-6H,1,4,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEQPDUACJFEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(S1)Cl)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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